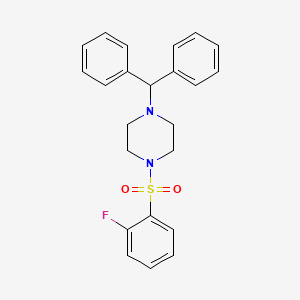

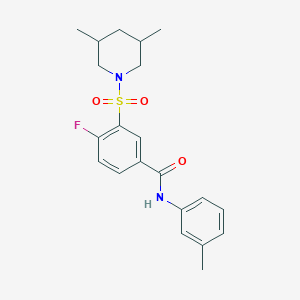

![molecular formula C21H21N3O3S B2516168 N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2191216-50-7](/img/structure/B2516168.png)

N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activities, particularly as inhibitors of cyclooxygenase enzymes and as ligands for the hTRPV1 receptor. These compounds are characterized by the presence of a pyridine ring, a sulfonamide group, and a propanamide moiety, which are structural features that can be modified to enhance biological activity and selectivity .

Synthesis Analysis

The synthesis of related compounds involves the coupling of bromopyridines with sulfonamides, a process that can be catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione in the presence of potassium carbonate in DMF . Additionally, the synthesis of furanones from N-phenyl-3-(phenylsulfonyl)propanamide using butyllithium to generate a dianion, which then reacts with aldehydes and ketones, indicates the versatility of the propanamide moiety in chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the functional groups, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the presence of the pyridine and sulfonamide groups. These functionalities are known to participate in various chemical reactions, including cross-coupling reactions and interactions with biological macromolecules. The sulfonamide group, in particular, is a key feature in many biologically active compounds, as it can mimic the transition state of enzyme-catalyzed reactions, leading to enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of the sulfonamide group can increase the compound's polarity and hydrogen bonding capability, potentially affecting its solubility in water and organic solvents. The pyridine rings may also contribute to the compound's ability to engage in pi-pi interactions, which can influence its crystalline structure and interaction with other molecules .

特性

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-28(26,27)20-7-4-16(5-8-20)6-9-21(25)24-13-17-11-19(15-23-12-17)18-3-2-10-22-14-18/h2-5,7-8,10-12,14-15H,6,9,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUSHXQKAAWQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)

![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)

![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)